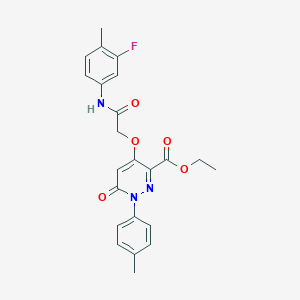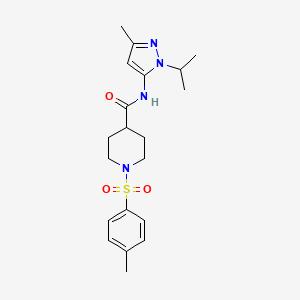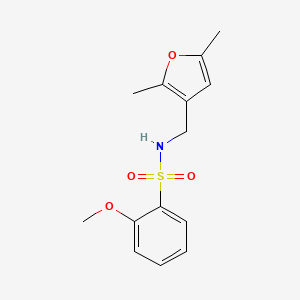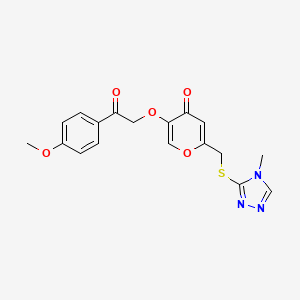![molecular formula C10H13N3O3 B2684015 3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione CAS No. 851169-34-1](/img/structure/B2684015.png)
3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione” is a chemical compound . It belongs to the class of pyrrolo[2,3-d]pyrimidines, which have been studied for their potential utility in various fields .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been described in the literature . The process involves several steps, including the use of NIS, DMF, Cs2CO3, MeI, NH3(aq), Zn(CN)2, Pd2(dba)3, dppf, NBS, and ®-2-methylpyrrolidine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the search results .Scientific Research Applications
Antitumor Agent Development
Compounds structurally related to 3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione have been synthesized as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing significant antitumor activities. These compounds demonstrated inhibition of tumor cell growth in culture and were evaluated in the National Cancer Institute's in vitro preclinical antitumor screening program, indicating their potential as antitumor agents (Gangjee et al., 2000).
Catalytic Activities
Pyrrolopyrimidine derivatives have been investigated for their catalytic activities, particularly in the peroxidative oxidation of cyclohexane. These studies reveal moderate activity under mild conditions, suggesting potential applications in catalysis and organic synthesis (Fırıncı, 2019).
Antibacterial Applications
New pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial activity against various bacterial strains. These compounds showed promising results, indicating their potential use in developing new antibacterial agents (Vazirimehr et al., 2017).
RNA Structure Monitoring
Pyrrolo-C, a fluorescent analog of cytidine related to pyrrolopyrimidines, has been developed as a site-specific probe for RNA structure and dynamics. Its utility in studying RNA structure, dynamics, and function showcases the interdisciplinary applications of pyrrolopyrimidines in molecular biology and biochemistry (Tinsley & Walter, 2006).
Synthesis and Evaluation for Inhibitors
The synthesis of novel pyrrolopyrimidine derivatives as potential inhibitors of various enzymes, including dihydrofolate reductases from different organisms, further emphasizes the versatility of these compounds in medicinal chemistry and pharmacology. These studies highlight the structural flexibility and functional adaptability of pyrrolopyrimidines, making them valuable scaffolds in drug discovery (Gangjee et al., 1997).
Safety and Hazards
properties
IUPAC Name |
3-methyl-1-propyl-6,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-4-13-8-7(6(14)5-11-8)9(15)12(2)10(13)16/h11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMFMPQQIZVRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)CN2)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331709 |
Source


|
| Record name | 3-methyl-1-propyl-6,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832675 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
851169-34-1 |
Source


|
| Record name | 3-methyl-1-propyl-6,7-dihydropyrrolo[2,3-d]pyrimidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2683932.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2683935.png)
![10-Azabicyclo[4.3.1]decane hydrochloride](/img/structure/B2683937.png)
![4-(4,5-Dimethylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2683938.png)
![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683939.png)







